molecular formula C14H21NO2S B7080564 N-[(1,1-dioxothiolan-3-yl)methyl]-2-phenylpropan-2-amine

N-[(1,1-dioxothiolan-3-yl)methyl]-2-phenylpropan-2-amine

Cat. No.: B7080564
M. Wt: 267.39 g/mol
InChI Key: SVDWYKGQDTZZDX-UHFFFAOYSA-N
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Description

N-[(1,1-dioxothiolan-3-yl)methyl]-2-phenylpropan-2-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a thiolane ring with a dioxo group, a phenyl group, and an amine group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[(1,1-dioxothiolan-3-yl)methyl]-2-phenylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2S/c1-14(2,13-6-4-3-5-7-13)15-10-12-8-9-18(16,17)11-12/h3-7,12,15H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVDWYKGQDTZZDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)NCC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,1-dioxothiolan-3-yl)methyl]-2-phenylpropan-2-amine typically involves the reaction of 3-aminothiolane with appropriate reagents under controlled conditions. One common method includes the use of ethanol or a mixture of ethanol and dimethylformamide (DMF) as solvents. The reaction is catalyzed by a strong base such as potassium hydroxide (KOH) to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is critical to achieving efficient production. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[(1,1-dioxothiolan-3-yl)methyl]-2-phenylpropan-2-amine undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the dioxo group to a hydroxyl group.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(1,1-dioxothiolan-3-yl)methyl]-2-phenylpropan-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: It is utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism by which N-[(1,1-dioxothiolan-3-yl)methyl]-2-phenylpropan-2-amine exerts its effects involves interactions with specific molecular targets and pathways. The thiolane ring and amine group can interact with enzymes and receptors, modulating their activity. The compound’s structure allows it to bind to various biological targets, influencing cellular processes and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1,1-dioxothiolan-2-yl)methyl]-2-methyl-3-phenylpropan-1-amine
  • N-methyl-1,1-dioxothiolan-3-amine, hydrochloride
  • N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine

Uniqueness

N-[(1,1-dioxothiolan-3-yl)methyl]-2-phenylpropan-2-amine stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and industrial applications .

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